molecular formula C8H7FN2 B6358206 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256808-74-8

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6358206
CAS No.: 1256808-74-8
M. Wt: 150.15 g/mol
InChI Key: UXKDGKZBLKTHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5FN2 . It is a solid substance and its molecular weight is 136.13 . The IUPAC name for this compound is 5-fluoro-1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Fc1cnc2[nH]ccc2c1 . This indicates that the compound contains a fluorine atom attached to a pyrrolopyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have been synthesized for their potent activities against FGFR1, 2, and 3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 136.13 . The compound’s InChI key is BALBNSFYMXBWNM-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements associated with the compound are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements are P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container to an approved waste disposal plant .

Future Directions

The future directions for the research and development of 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives are likely to be influenced by their potential as FGFR inhibitors . These compounds could be further optimized and investigated for their potential in cancer therapy .

Mechanism of Action

Target of Action

The primary target of 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound acts as an inhibitor to FGFR, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound’s interaction with FGFR affects the FGF–FGFR axis, which is involved in various signal transduction pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially disrupt these pathways and halt the progression of these cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro studies have shown that the compound can inhibit cancer cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .

Properties

IUPAC Name

5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKDGKZBLKTHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.